molecular formula C22H25N3O2 B4673938 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide

7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No. B4673938
M. Wt: 363.5 g/mol
InChI Key: JCSBPTGJVBOQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide, also known as DEAC or DEAC-1, is a synthetic compound that belongs to the chromene family. It is a potent inhibitor of the protein phosphatase 2A (PP2A), which is an important regulator of cell division, differentiation, and apoptosis. The unique structure of DEAC makes it a promising candidate for the development of new anticancer drugs.

Mechanism of Action

7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide exerts its anticancer activity by inhibiting the activity of PP2A, which is a tumor suppressor protein that regulates cell growth and survival. Inhibition of PP2A by 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide leads to the activation of various signaling pathways that induce apoptosis in cancer cells.
Biochemical and physiological effects:
7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. Additionally, 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may improve the efficacy of these treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide is also highly toxic to normal cells, which limits its potential use in clinical settings. In addition, the synthesis of 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide is complex and requires specialized equipment, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide. One area of interest is the development of new analogs of 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide with improved selectivity and reduced toxicity. Another area of interest is the investigation of the potential use of 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide in combination with other anticancer drugs to improve treatment efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide and to identify potential biomarkers for patient selection.

Scientific Research Applications

7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential use as an anticancer drug. It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide has also been found to inhibit the growth of cancer cells in animal models, suggesting its potential as a therapeutic agent.

properties

IUPAC Name

7-(diethylamino)-N-(4-ethylphenyl)-2-iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-4-15-7-10-17(11-8-15)24-22(26)19-13-16-9-12-18(25(5-2)6-3)14-20(16)27-21(19)23/h7-14,23H,4-6H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSBPTGJVBOQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)N(CC)CC)OC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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